molecular formula C27H20O3 B2644024 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate CAS No. 331460-84-5

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate

Cat. No.: B2644024
CAS No.: 331460-84-5
M. Wt: 392.454
InChI Key: NFLHQYBEPCYDDH-SFQUDFHCSA-N
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Description

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate typically involves a multi-step process:

    Aldol Condensation: The initial step often involves an aldol condensation reaction between 2-naphthaldehyde and acetophenone to form 3-(2-naphthyl)-3-oxo-1-propenyl.

    Esterification: The resulting product is then subjected to esterification with phenylacetic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2-Naphthyl)-3-oxo-1-propen-1-yl]phenyl methanesulfonate
  • 4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl acetate

Uniqueness

4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate is unique due to its specific ester linkage and the presence of both naphthyl and phenyl groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3/c28-26(24-14-13-22-8-4-5-9-23(22)19-24)17-12-20-10-15-25(16-11-20)30-27(29)18-21-6-2-1-3-7-21/h1-17,19H,18H2/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHQYBEPCYDDH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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